molecular formula C12H17NO3 B15193917 N-Benzyl-1,4-dideoxy-1,4-imino-D-ribitol CAS No. 141434-65-3

N-Benzyl-1,4-dideoxy-1,4-imino-D-ribitol

Cat. No.: B15193917
CAS No.: 141434-65-3
M. Wt: 223.27 g/mol
InChI Key: SBDAWMSBMQBJRA-GRYCIOLGSA-N
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Description

N-Benzyl-1,4-dideoxy-1,4-imino-D-ribitol (compound 9, C₁₂H₁₆ClNO₃) is a pyrrolidine-based iminosugar derivative synthesized via acid hydrolysis of N-benzyl-protected intermediates, such as compound 8 (N-Benzyl-5-O-tert-butyldimethylsilyl-2,3-O-isopropylidene-1,4-dideoxy-1,4-imino-D-ribitol hydrochloride). The deprotection step (1 M HCl, reflux) yields a brown solid with a melting point of 190–191°C and a specific optical rotation of [α]D²³ +16.9 (c 1.00, H₂O) . Its synthesis from D-ribose involves strategic inversions of configuration during cyclization and deprotection steps .

Structurally, it features a five-membered pyrrolidine ring with hydroxyl groups at C2 and C3, a benzyl group at the nitrogen, and a ribitol backbone. This configuration enables competitive inhibition of glycosidases and DNA polymerases, positioning it as a candidate for antiviral and antidiabetic applications .

Properties

CAS No.

141434-65-3

Molecular Formula

C12H17NO3

Molecular Weight

223.27 g/mol

IUPAC Name

(2R,3R,4S)-1-benzyl-2-(hydroxymethyl)pyrrolidine-3,4-diol

InChI

InChI=1S/C12H17NO3/c14-8-10-12(16)11(15)7-13(10)6-9-4-2-1-3-5-9/h1-5,10-12,14-16H,6-8H2/t10-,11+,12-/m1/s1

InChI Key

SBDAWMSBMQBJRA-GRYCIOLGSA-N

Isomeric SMILES

C1[C@@H]([C@@H]([C@H](N1CC2=CC=CC=C2)CO)O)O

Canonical SMILES

C1C(C(C(N1CC2=CC=CC=C2)CO)O)O

Origin of Product

United States

Preparation Methods

Preparation of 2,3-O-Isopropylidene-D-Ribono-1,4-Lactone

D-Ribose is first converted to 2,3-O-isopropylidene-D-ribono-1,4-lactone (compound 2 ) through acetonide protection and lactonization. This step, performed using established procedures, achieves near-quantitative yields.

Chlorination and Epoxide Formation

Treatment of 2 with oxalyl chloride in dichloromethane introduces a chlorine atom at the C-5 position, yielding 5-chloro-5-deoxy-2,3-O-isopropylidene-D-ribono-1,4-lactone (compound 3 ) in 97% yield. Base-promoted hydrolysis (aqueous KOH) induces an intramolecular S$$_N$$2 reaction, forming an epoxide intermediate (compound 10 ) with inversion at C-4. Subsequent 5-exo-tet ring closure generates L-lyxonolactone (compound 4 ).

Protection and Reduction

The primary hydroxyl group of 4 is protected as a tert-butyldimethylsilyl (TBS) ether, yielding 5 (91% yield). Reductive ring-opening of 5 with sodium borohydride in methanol produces L-lyxitol derivative 6 (95% yield).

Mesylation and Cyclization

Diol 6 is dimesylated using methanesulfonyl chloride (MsCl) in pyridine, affording dimesylate 7 (85% yield). Cyclization with benzylamine in refluxing toluene proceeds via dual S$$_N$$2 displacements at C-4 and C-5, forming the pyrrolidine ring (compound 8 ) in 86% yield.

Deprotection and Final Steps

Acid hydrolysis (1 M HCl) removes the acetonide and TBS groups, yielding N-benzyl-DRB (compound 9 ) quantitatively. Catalytic hydrogenolysis (H$$_2$$, Pd/C) cleaves the benzyl group, yielding DRB hydrochloride. For N-Benzyl-DRB, the hydrogenolysis step is omitted.

Table 1: Key Synthetic Steps and Yields

Step Reaction Reagents/Conditions Yield (%)
1 Chlorination Oxalyl chloride, DMF, CH$$2$$Cl$$2$$ 97
2 Epoxide formation KOH (aq), HCl Quant.
3 TBS protection TBSCl, imidazole, CH$$2$$Cl$$2$$ 91
4 Reductive ring-opening NaBH$$_4$$, MeOH 95
5 Mesylation MsCl, pyridine 85
6 Cyclization BnNH$$_2$$, toluene, reflux 86
7 Deprotection 1 M HCl Quant.

Stereochemical Considerations

The synthesis hinges on two stereochemical inversions at C-4:

  • First inversion : Base hydrolysis of chlorolactone 3 generates the L-lyxonolactone 4 via epoxide intermediate 10 .
  • Second inversion : Cyclization of dimesylate 7 with benzylamine installs the D-ribo configuration in pyrrolidine 8 .

This double inversion strategy ensures retention of the original D-ribose configuration in the final product.

Spectroscopic Characterization

N-Benzyl-DRB is characterized by $$^1$$H NMR, $$^13$$C NMR, and optical rotation data:

  • $$^1$$H NMR (D$$2$$O) : δ 3.70–4.10 (m, pyrrolidine protons), 4.45 (s, N-CH$$2$$-Ph), 7.30–7.50 (m, aromatic protons).
  • $$^13$$C NMR (D$$_2$$O) : δ 60.8 (C-1), 76.1 (C-2), 79.1 (C-3), 126.8–139.2 (aromatic carbons).
  • Optical rotation : [α]$$_D$$$$^{25}$$ −88.0 (c 0.50, acetone).

Applications and Derivatives

N-Benzyl-DRB serves as a precursor to enzyme inhibitors targeting:

  • Glycosidases : Competitive inhibition of α-D-galactosidase and β-mannosidase.
  • Nucleoside hydrolases : Analogues with modified ribose rings inhibit purine-specific enzymes.

Derivatization at the hydroxyl or benzyl groups enhances activity and selectivity, as seen in guanidino-alkyl-ribitol derivatives.

Chemical Reactions Analysis

Types of Reactions

N-Benzyl-1,4-dideoxy-1,4-imino-D-ribitol undergoes various chemical reactions, including:

    Oxidation: This reaction can modify the functional groups on the molecule, potentially altering its biological activity.

    Reduction: Reduction reactions can be used to modify the imino group or other functional groups on the molecule.

    Substitution: Substitution reactions can introduce different substituents on the benzyl group or other parts of the molecule.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like m-chloroperbenzoic acid (m-CPBA) for epoxidation, reducing agents like lithium aluminum hydride (LAH) for azide reduction, and various nucleophiles for substitution reactions .

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation can yield different oxidized derivatives, while substitution reactions can produce a variety of substituted iminosugars.

Mechanism of Action

N-Benzyl-1,4-dideoxy-1,4-imino-D-ribitol exerts its effects by inhibiting glycosidases. The compound mimics the transition state of glycosidase-catalyzed reactions, allowing it to bind to the active site of the enzyme and prevent the hydrolysis of glycosidic bonds. This inhibition can modulate various biological processes, depending on the specific glycosidase targeted .

Comparison with Similar Compounds

Comparison with Structurally Similar Iminosugars

Structural and Physical Properties

Key analogs include:

Compound Molecular Formula Melting Point (°C) [α]D (c, solvent) Key NMR Shifts (¹³C, ppm) References
N-Benzyl-1,4-dideoxy-1,4-imino-D-ribitol C₁₂H₁₆ClNO₃ 190–191 +16.9 (1.00, H₂O) 63.1 (C1), 74.4 (C3), 78.9 (C2)
N-Benzyl-1,4-dideoxy-1,4-imino-D-mannitol.HCl C₁₂H₁₆ClNO₃ 108–109 +37.7 (1.20, H₂O) 55.8 (C1), 70.0 (C3), 72.8 (C2)
N-Benzyl-1,4-dideoxy-1,4-imino-D-talitol.HCl C₁₂H₁₆ClNO₃ 144–145 -10.1 (0.94, H₂O) 56.0 (C1), 73.4 (C3), 70.6 (C2)
N-Benzyl-1,4-dideoxy-1,4-imino-L-gulitol C₁₂H₁₅NO₃ 168–170 -0.04 (0.08, MeOH) 53.1 (C1), 68.9 (C3), 70.2 (C2)

Key Observations :

  • Stereochemistry : The optical rotation and NMR shifts vary significantly with stereochemical changes. For instance, the D-mannitol analog shows a higher [α]D (+37.7) than D-ribitol (+16.9), reflecting differences in hydroxyl group orientation .
  • Thermal Stability : Melting points correlate with hydrogen bonding capacity; D-talitol.HCl (144–145°C) has lower stability than D-ribitol (190–191°C), likely due to reduced crystallinity .
Enzyme Inhibition Profiles
Compound α-Glucosidase α-Mannosidase DNA Polymerases Glycogen Synthase (GS) References
N-Benzyl-D-ribitol IC₅₀ ~100 nM IC₅₀ ~200 nM Inhibits Pol α, γ No activity
N-Benzyl-D-mannitol.HCl Weak IC₅₀ ~50 nM No data No activity
1,4-Dideoxy-1,4-imino-D-arabinitol No activity No activity No data IC₅₀ ~1 µM (GP)

Mechanistic Insights :

  • D-Ribitol: Inhibits eukaryotic DNA polymerases (Pol α and γ) by mimicking deoxyribose, disrupting nucleotide binding . Its α-glucosidase inhibition (Ki ~135 nM) is attributed to transition-state mimicry of the glucopyranosyl oxocarbenium ion .
  • D-Mannitol: Selective for Golgi α-mannosidase II (GMII), making it a candidate for cancer metastasis inhibition .
  • D-Arabinitol (DAB) : Targets glycogen phosphorylase (GP), suggesting utility in glycogen storage disorders .
Therapeutic Potential and Limitations
  • Antidiabetic Activity: N-Benzyl-D-ribitol inhibits intestinal α-glucosidases, reducing postprandial hyperglycemia. However, its high polarity limits oral bioavailability compared to 1-deoxynojirimycin (DNJ) .
  • Cancer Applications : Despite inhibiting DNA replication in vitro, poor cell membrane permeability (logP ~-2.1) restricts cytotoxicity in cancer models .

Q & A

Q. What are the established synthetic routes for N-Benzyl-1,4-dideoxy-1,4-imino-D-ribitol, and how do they differ in yield and stereochemical control?

this compound is synthesized via selective N-alkylation of 1,4-dideoxy-1,4-imino-D-ribitol precursors followed by copper-catalyzed azide-alkyne cycloaddition (CuAAC) to introduce functional groups. For example, starting from D-ribose, a key intermediate is treated with benzylamine under reductive amination conditions, followed by acid hydrolysis to yield the final compound in ~70% yield . Alternative routes involve dehydroproline derivatives subjected to osmium tetraoxide-mediated dihydroxylation for stereochemical control, achieving >85% diastereomeric excess .

Q. What analytical techniques are critical for characterizing the structure and purity of this compound?

X-ray crystallography and nuclear magnetic resonance (NMR) spectroscopy are essential. X-ray structures resolve the bicyclic pyrrolidine ring conformation and benzyl group orientation, while 1H-NMR confirms stereochemistry via coupling constants (e.g., J3,4 = 6.8 Hz for trans-diaxial protons) . High-performance liquid chromatography (HPLC) with evaporative light scattering detection (ELSD) ensures purity (>98%) .

Q. What is the primary biological role of this compound in enzyme inhibition?

This compound acts as a transition-state analogue inhibitor targeting nucleoside hydrolases (NHs) and glycogen phosphorylase. Its iminoribitol core mimics the oxocarbenium ion intermediate in glycosidase reactions, with the N4’ atom partially protonated at physiological pH to mimic charge distribution in the transition state .

Q. How is this compound sourced naturally, and what are its ecological roles?

It is found in Morus spp. (mulberry) latex, where it acts as a defense alkaloid against herbivores by inhibiting insect α-glucosidases. Concentrations vary by plant population, e.g., 0.32% in Morus alba latex .

Q. Which enzymes are inhibited by this compound, and what are the experimental assays for validation?

Targets include:

  • Trypanosoma vivax nucleoside hydrolase (IAG-NH) : Inhibition measured via spectrophotometric assays using p-nitrophenyl-β-D-ribofuranoside (Ki = 12 nM) .
  • Human glycogen phosphorylase : Assayed via UV-coupled enzymatic assays (IC50 = 0.8 µM) .

Advanced Research Questions

Q. How does the N-benzyl substitution enhance inhibitory potency compared to unsubstituted iminoribitols?

The benzyl group improves hydrophobic interactions with enzyme active sites. For IAG-NH, molecular docking shows the benzyl group occupies a conserved aromatic pocket (e.g., Phe158 in T. vivax), increasing binding affinity by ~10-fold compared to non-substituted analogues .

Q. What strategies are employed to resolve cross-reactivity with human enzymes (e.g., purine nucleoside phosphorylase)?

Structure-activity relationship (SAR) studies focus on modifying the substituent at C1’ or N4’. For example, replacing the deazapurine moiety with arylmethyl groups reduces hPNP inhibition by >1000-fold while retaining NH potency (e.g., compound C: Ki = 2.3 nM for IAG-NH vs. Ki > 10 µM for hPNP) .

Q. What are the synthetic challenges in achieving high enantiomeric purity, and how are they addressed?

Racemization during benzylation is mitigated using chiral auxiliaries (e.g., Evans’ oxazolidinones) or enzymatic resolution. For example, lipase-catalyzed kinetic resolution of intermediates achieves >99% enantiomeric excess .

Q. How do conformational studies (e.g., 3-sphere method) inform inhibitor design?

Dihedral angle analysis (e.g., φ = 58°, ψ = -123°) reveals optimal puckering of the iminoribitol ring for transition-state mimicry. Computational models correlate these angles with inhibitory activity in NHs .

Q. How are contradictions in reported bioactivity data (e.g., hypoglycemic effects) reconciled?

Discrepancies arise from natural source variability (e.g., mulberry latex alkaloid content ranges from 0.32% to 18% dry weight) . Standardized extraction protocols (e.g., Sephadex LH-20 chromatography) and in vivo models (streptozotocin-induced diabetic mice) are used for validation .

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